Imidazo[1,2-A]pyridine-7-carbaldehyde
Overview
Description
Imidazo[1,2-A]pyridine-7-carbaldehyde is a heterocyclic compound that belongs to the imidazopyridine family. This class of compounds is known for its fused bicyclic structure, which combines an imidazole ring with a pyridine ring. This compound is recognized for its wide range of applications in medicinal chemistry and material science due to its unique structural characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-A]pyridine-7-carbaldehyde can be achieved through various methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones. This reaction typically requires the presence of a base, such as sodium hydroxide, and is conducted under ambient conditions . Another method involves the cycloisomerization of N-propargylpyridiniums, which can be promoted by sodium hydroxide in an aqueous medium .
Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed coupling reactions. These processes utilize catalysts such as copper, iron, gold, ruthenium, and palladium to facilitate the formation of the imidazopyridine scaffold . The choice of solvent and reaction conditions can vary, but common solvents include N,N-dimethylformamide, 1,2-dichloroethane, and acetonitrile .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-A]pyridine-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aldehyde group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Imidazo[1,2-A]pyridine-7-carboxylic acid.
Reduction: Imidazo[1,2-A]pyridine-7-methanol.
Substitution: Various imidazo[1,2-A]pyridine-7-alkyl or aryl derivatives.
Scientific Research Applications
Imidazo[1,2-A]pyridine-7-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the development of fluorescent probes for imaging and diagnostic purposes.
Industry: It is utilized in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of imidazo[1,2-A]pyridine-7-carbaldehyde involves its interaction with various molecular targets. In medicinal chemistry, it is known to modulate the activity of certain enzymes and receptors. For example, some derivatives of imidazo[1,2-A]pyridine act as antagonists of neuropeptide S receptors, which are involved in the regulation of anxiety and arousal . The compound’s effects are mediated through its binding to these molecular targets, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Imidazo[1,2-A]pyridine-7-carbaldehyde can be compared with other similar compounds within the imidazopyridine family:
Imidazo[1,5-A]pyridine: This compound has a different ring fusion pattern and is used in various luminescent and optoelectronic applications.
Imidazo[1,2-A]pyrazine: This compound features a pyrazine ring instead of a pyridine ring and is explored for its potential in drug development.
Uniqueness: Imidazo[1,2-A]pyr
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-7-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-6-7-1-3-10-4-2-9-8(10)5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMWTXLNMLEBJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452450 | |
Record name | IMIDAZO[1,2-A]PYRIDINE-7-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136117-73-2 | |
Record name | Imidazo[1,2-a]pyridine-7-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136117-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | IMIDAZO[1,2-A]PYRIDINE-7-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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